Cas no 42071-12-5 (methyl1-(2-methylphenyl)ethylamine)

methyl1-(2-methylphenyl)ethylamine 化学的及び物理的性質
名前と識別子
-
- ZQVYRJXZAWZERP-UHFFFAOYSA-N
- N-methyl-1-(2-methylphenyl)ethanamine
- AKOS017283645
- AKOS000127682
- SCHEMBL2402249
- N12531
- 42071-12-5
- methyl[1-(2-methylphenyl)ethyl]amine
- N-(2-methyl-alpha-methylbenzyl)-N-methylamine
- Z159528196
- CS-0216084
- EN300-33236
- methyl1-(2-methylphenyl)ethylamine
-
- MDL: MFCD09043312
- インチ: 1S/C10H15N/c1-8-6-4-5-7-10(8)9(2)11-3/h4-7,9,11H,1-3H3
- InChIKey: ZQVYRJXZAWZERP-UHFFFAOYSA-N
- ほほえんだ: N(C)C(C)C1C=CC=CC=1C
計算された属性
- せいみつぶんしりょう: 149.120449483g/mol
- どういたいしつりょう: 149.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 111
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- 色と性状: NA
- フラッシュポイント: 188.8±26.5 °C
methyl1-(2-methylphenyl)ethylamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
methyl1-(2-methylphenyl)ethylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M355995-250mg |
methyl[1-(2-methylphenyl)ethyl]amine |
42071-12-5 | 250mg |
$ 275.00 | 2022-06-03 | ||
TRC | M355995-25mg |
methyl[1-(2-methylphenyl)ethyl]amine |
42071-12-5 | 25mg |
$ 50.00 | 2022-06-03 | ||
Enamine | EN300-33236-1.0g |
methyl[1-(2-methylphenyl)ethyl]amine |
42071-12-5 | 95% | 1.0g |
$349.0 | 2023-02-14 | |
Enamine | EN300-33236-10.0g |
methyl[1-(2-methylphenyl)ethyl]amine |
42071-12-5 | 95% | 10.0g |
$2750.0 | 2023-02-14 | |
1PlusChem | 1P00CNDY-5g |
METHYL[1-(2-METHYLPHENYL)ETHYL]AMINE |
42071-12-5 | 95% | 5g |
$1607.00 | 2025-02-26 | |
1PlusChem | 1P00CNDY-50mg |
methyl[1-(2-methylphenyl)ethyl]amine |
42071-12-5 | 95% | 50mg |
$125.00 | 2025-03-13 | |
Aaron | AR00CNMA-2.5g |
METHYL[1-(2-METHYLPHENYL)ETHYL]AMINE |
42071-12-5 | 95% | 2.5g |
$1017.00 | 2025-01-24 | |
1PlusChem | 1P00CNDY-2.5g |
METHYL[1-(2-METHYLPHENYL)ETHYL]AMINE |
42071-12-5 | 95% | 2.5g |
$837.00 | 2025-02-26 | |
A2B Chem LLC | AF89382-50mg |
Methyl[1-(2-methylphenyl)ethyl]amine |
42071-12-5 | 95% | 50mg |
$121.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1286754-2.5g |
Methyl[1-(2-methylphenyl)ethyl]amine |
42071-12-5 | 95% | 2.5g |
¥18163.00 | 2024-05-14 |
methyl1-(2-methylphenyl)ethylamine 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
methyl1-(2-methylphenyl)ethylamineに関する追加情報
Introduction to Methyl1-(2-methylphenyl)ethylamine and Its CAS No. 42071-12-5
Methyl1-(2-methylphenyl)ethylamine, a compound with the chemical formula C11H15N, is a derivative of amine that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound is identified by its unique CAS number, 42071-12-5, which distinguishes it from other similar molecular structures. The presence of a methyl group and a phenyl ring in its molecular framework contributes to its distinct chemical properties, making it a subject of interest for various applications.
The structural composition of Methyl1-(2-methylphenyl)ethylamine includes an ethylamine side chain attached to a phenyl ring, which is further substituted with a methyl group at the 2-position. This specific arrangement imparts unique reactivity and potential biological activity, making it a valuable intermediate in the synthesis of more complex molecules. The compound’s solubility profile and interaction with biological systems have been subjects of extensive study, particularly in the context of drug discovery and development.
In recent years, research on Methyl1-(2-methylphenyl)ethylamine has been influenced by advancements in computational chemistry and high-throughput screening techniques. These methodologies have enabled researchers to predict the pharmacokinetic behavior and potential therapeutic effects of the compound more accurately. Studies have suggested that derivatives of this molecule may exhibit properties relevant to neuropharmacology, particularly in the modulation of neurotransmitter pathways. This has sparked interest among scientists exploring novel treatments for neurological disorders.
The synthesis of Methyl1-(2-methylphenyl)ethylamine involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include alkylation reactions followed by reduction steps to introduce the amine functionality. The use of catalytic systems, such as palladium or nickel catalysts, has been reported to enhance reaction efficiency and selectivity. These synthetic strategies are critical for producing sufficient quantities of the compound for both laboratory research and potential industrial applications.
One of the most compelling aspects of studying Methyl1-(2-methylphenyl)ethylamine is its potential role as a building block for more complex pharmacologically active agents. Researchers have explored its incorporation into various scaffolds designed to interact with specific biological targets. For instance, modifications at the phenyl ring or the amine group can lead to compounds with enhanced binding affinity or altered pharmacological profiles. Such structural diversification is key to developing new therapeutic agents that can address unmet medical needs.
The chemical behavior of Methyl1-(2-methylphenyl)ethylamine also makes it relevant in the study of molecular interactions at the atomic level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate its structure and understand how it interacts with other molecules. These insights are crucial for designing molecules that can effectively interact with biological receptors or enzymes, thereby modulating physiological processes.
From an industrial perspective, the production and handling of Methyl1-(2-methylphenyl)ethylamine must adhere to stringent quality control measures to ensure consistency and safety. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly used to verify purity and detect impurities. These methods are essential for ensuring that the compound meets regulatory standards before being used in further research or development.
The future direction of research on Methyl1-(2-methylphenyl)ethylamine is likely to be shaped by emerging trends in medicinal chemistry and biotechnology. Advances in genetic engineering and synthetic biology may open new avenues for exploring its applications, particularly in personalized medicine. By understanding how this compound interacts with individual genetic profiles, researchers may be able to develop tailored treatments that are more effective for specific patient populations.
In conclusion, Methyl1-(2-methylphenyl)ethylamine, identified by its CAS number 42071-12-5, represents a fascinating subject of study in chemical synthesis and pharmaceutical research. Its unique structural features offer opportunities for developing novel therapeutic agents, while its synthetic challenges highlight the importance of innovative methodologies in modern chemistry. As research continues to evolve, this compound is poised to play a significant role in advancing our understanding of molecular interactions and their implications for human health.
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